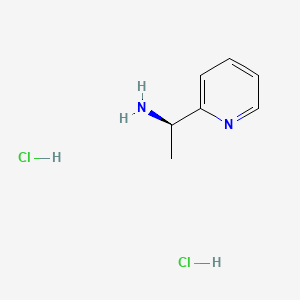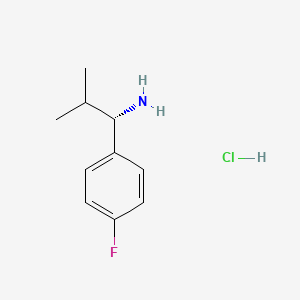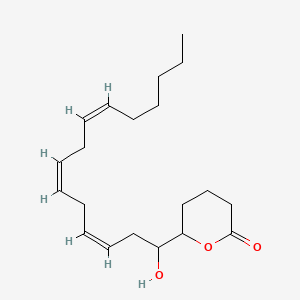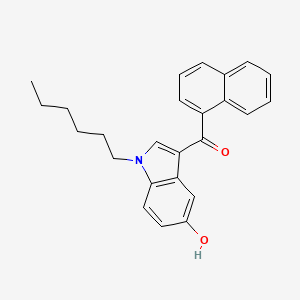
JWH 019 5-Hydroxyindol-Metabolit
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung JWH 019 5-Hydroxyindol-Metabolit ist ein bedeutender Metabolit des synthetischen Cannabinoids JWH 019. JWH 019 ist ein cannabimimetisches Indol, das eine hohe Affinität sowohl für den zentralen Cannabinoid-Rezeptor (CB1) als auch für den peripheren Cannabinoid-Rezeptor (CB2) zeigt . Der 5-Hydroxyindol-Metabolit wird voraussichtlich ein wichtiger Metabolit von JWH 019 sein, der im Serum und Urin nachweisbar ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Hydroxylierung von JWH 019. Dieser Prozess erfordert typischerweise die Verwendung von humanen Lebermikrosomen (HLMs) und rekombinanten Cytochrom-P450-Enzymen (CYPs), insbesondere CYP1A2 . Die Reaktionsbedingungen umfassen die Inkubation mit HLMs, die mit NADPH ergänzt werden, was den oxidativen Metabolismus von JWH 019 zur Bildung des 5-Hydroxyindol-Metaboliten erleichtert .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, da diese Verbindung hauptsächlich für Forschungszwecke verwendet wird. Der Produktionsprozess würde wahrscheinlich ähnliche enzymatische Hydroxylierungsverfahren umfassen, die in Laboreinstellungen verwendet werden, die für industrielle Anwendungen hochskaliert wurden.
Wissenschaftliche Forschungsanwendungen
JWH 019 5-Hydroxyindol-Metabolit wird hauptsächlich in der forensischen Chemie und Toxikologie verwendet. Es dient als analytischer Referenzstandard für den Nachweis von JWH 019-Konsum in biologischen Proben wie Serum und Urin . Die Verbindung wird auch in Massenspektrometrie -Anwendungen eingesetzt, um die Stoffwechselwege und biologischen Wirkungen synthetischer Cannabinoide zu untersuchen .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren. JWH 019 zeigt eine hohe Affinität für sowohl CB1- als auch CB2-Rezeptoren, und es wird erwartet, dass seine Metaboliten ähnliche Bindungseigenschaften aufweisen . Die metabolische Aktivierung von JWH 019, die durch CYP1A2 vermittelt wird, trägt zu seinen pharmakologischen Wirkungen bei .
Wirkmechanismus
Target of Action
The primary targets of the JWH 019 5-hydroxyindole metabolite are the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
JWH 019 5-hydroxyindole metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This interaction triggers a series of changes in the cell, leading to the activation of various signaling pathways . The affinities of JWH 019 for both CB1 and CB2 are superior to those of the traditional cannabinoid, Δ9-tetrahydrocannabinol (Δ9-THC) .
Biochemical Pathways
It is known that the compound can undergo oxidation to form hydroxyindole (5-hydroxyindole jwh-019), n-hexanoic acid (jwh-019 cooh) and two monohydroxylated at the n-alkyl chain (5-oh jwh-019 and 6-oh jwh-019) metabolites . These metabolites may further interact with other biochemical pathways, leading to downstream effects.
Pharmacokinetics
The pharmacokinetics of JWH 019 5-hydroxyindole metabolite involve its metabolism in the human body. JWH 019 is extensively metabolized to 6-OH JWH-019 in human liver microsomes (HLMs) with the KM and Vmax values of 31.5 µM and 432.0 pmol/min/mg
Result of Action
It is expected to have similar effects on the central nervous system to thc .
Biochemische Analyse
Biochemical Properties
The JWH 019 5-hydroxyindole metabolite interacts with various enzymes, proteins, and other biomolecules. It shows a high affinity for both the CB1 and CB2 receptors . The affinities of JWH 019 for both CB1 and CB2 are superior to those of the traditional cannabinoid, Δ9-tetrahydrocannabinol .
Cellular Effects
The JWH 019 5-hydroxyindole metabolite has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The JWH 019 5-hydroxyindole metabolite exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JWH 019 5-hydroxyindole metabolite involves the hydroxylation of JWH 019. This process typically requires the use of human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes (CYPs), particularly CYP1A2 . The reaction conditions include incubation with HLMs supplemented with NADPH, which facilitates the oxidative metabolism of JWH 019 to produce the 5-hydroxyindole metabolite .
Industrial Production Methods
Industrial production methods for JWH 019 5-hydroxyindole metabolite are not well-documented, as this compound is primarily used for research purposes. The production process would likely involve similar enzymatic hydroxylation techniques used in laboratory settings, scaled up for industrial applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Hauptreaktion, die JWH 019 5-Hydroxyindol-Metabolit eingeht, ist Oxidation . Diese Reaktion wird durch Cytochrom-P450-Enzyme katalysiert, was zur Bildung von hydroxylierten Metaboliten führt .
Häufige Reagenzien und Bedingungen
Reagenzien: Humane Lebermikrosomen, rekombinante Cytochrom-P450-Enzyme (CYP1A2), NADPH.
Bedingungen: Inkubation mit HLMs und Ergänzung mit NADPH.
Hauptprodukte
Das Hauptprodukt, das durch die Oxidation von JWH 019 gebildet wird, ist der 5-Hydroxyindol-Metabolit selbst .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JWH 018: Ein weiteres synthetisches Cannabinoid mit ähnlichen Stoffwechselwegen.
JWH 073: Teilt strukturelle Ähnlichkeiten und durchläuft ähnliche Stoffwechselreaktionen.
AM-2201: Ein synthetisches Cannabinoid mit vergleichbaren Stoffwechselprofilen.
Einzigartigkeit
JWH 019 5-Hydroxyindol-Metabolit ist aufgrund seiner spezifischen Hydroxylierung am Indolring einzigartig, die ihn von anderen Metaboliten synthetischer Cannabinoide unterscheidet. Diese spezifische Hydroxylierung kann als Marker für den Nachweis von JWH 019-Konsum verwendet werden .
Eigenschaften
IUPAC Name |
(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-2-3-4-7-15-26-17-23(22-16-19(27)13-14-24(22)26)25(28)21-12-8-10-18-9-5-6-11-20(18)21/h5-6,8-14,16-17,27H,2-4,7,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUPNIXKBJMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017819 |
Source


|
| Record name | JWH-019 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-70-2 |
Source


|
| Record name | JWH-019 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)

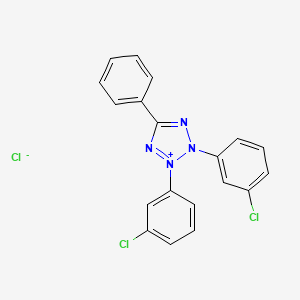

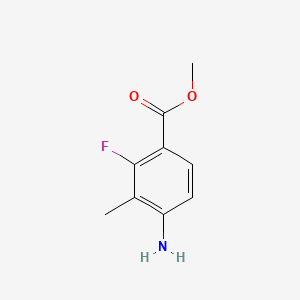
![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

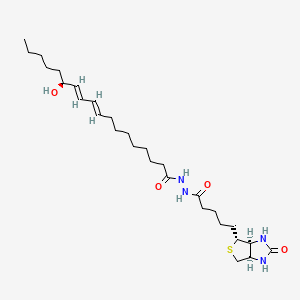
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)
